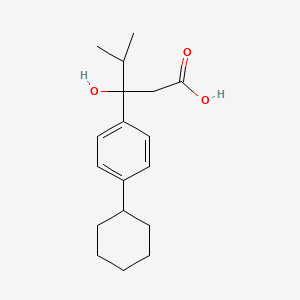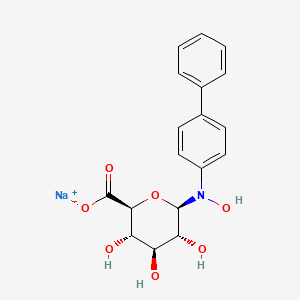
Monosodium 1-((1,1'-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate is a complex organic compound that features a biphenyl group attached to a glucopyranuronate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate typically involves the coupling of a biphenyl derivative with a glucopyranuronate precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form the carbon-carbon bond between the biphenyl and the glucopyranuronate . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a continuous flow reactor to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl quinones under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Hydroxybiphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate has several applications in scientific research:
作用机制
The mechanism by which Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate exerts its effects involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the glucopyranuronate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl-4,4’-diamine: A biphenyl derivative with similar structural features but different functional groups.
4-Hydroxybiphenyl: Another biphenyl derivative with a hydroxyl group, used in similar applications.
Biphenyl-4-carboxylic acid: A biphenyl derivative with a carboxylic acid group, used in organic synthesis.
Uniqueness
Monosodium 1-((1,1’-biphenyl)-4-ylhydroxyamino)-1-deoxybeta-D-glucopyranuronate is unique due to its combination of a biphenyl group and a glucopyranuronate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
64201-63-4 |
|---|---|
分子式 |
C18H18NNaO7 |
分子量 |
383.3 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(N-hydroxy-4-phenylanilino)oxane-2-carboxylate |
InChI |
InChI=1S/C18H19NO7.Na/c20-13-14(21)16(18(23)24)26-17(15(13)22)19(25)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,20-22,25H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1 |
InChI 键 |
CALIBSYELOAUMC-LXLGGMPYSA-M |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O.[Na+] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3C(C(C(C(O3)C(=O)[O-])O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
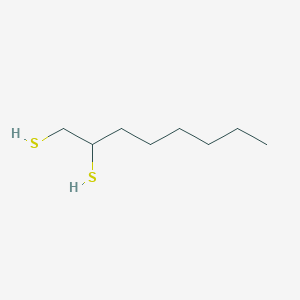
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
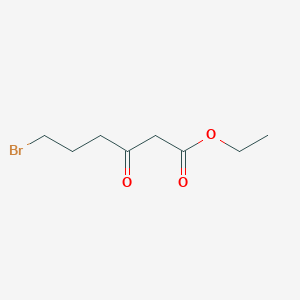
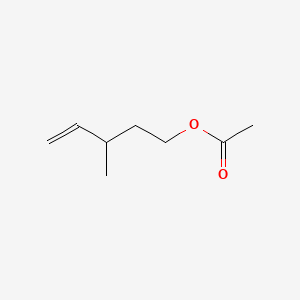
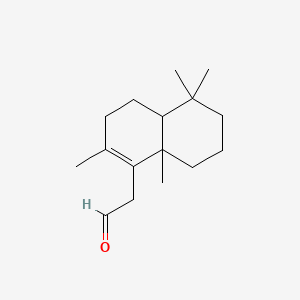

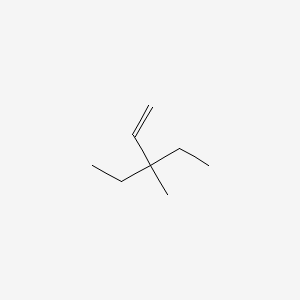
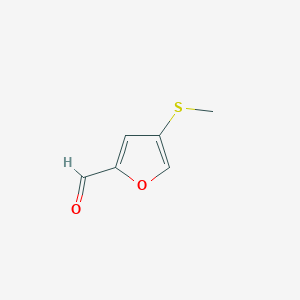
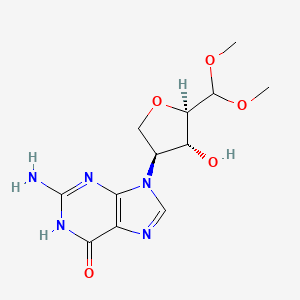
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
